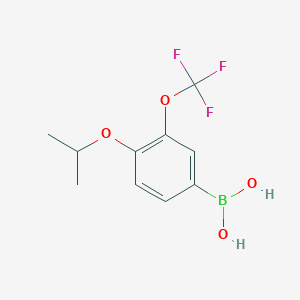
1-(3-Cyclopropylphenyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclopropylphenyl)ethanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropylphenyl)ethanamine hydrochloride typically involves the reaction of 3-cyclopropylbenzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Cyclopropylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(3-Cyclopropylphenyl)ethanamine hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Cyclopropylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Phenyl)ethanamine hydrochloride
- 1-(3-Cyclopropylphenyl)propanamine hydrochloride
- 1-(3-Cyclopropylphenyl)butanamine hydrochloride
Uniqueness
1-(3-Cyclopropylphenyl)ethanamine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
1-(3-cyclopropylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8(12)10-3-2-4-11(7-10)9-5-6-9;/h2-4,7-9H,5-6,12H2,1H3;1H |
Clave InChI |
XJIDIZMEDMODTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC(=C1)C2CC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


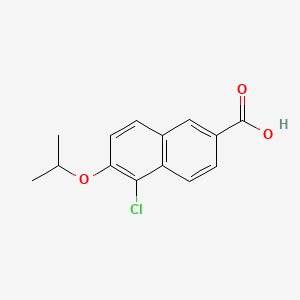
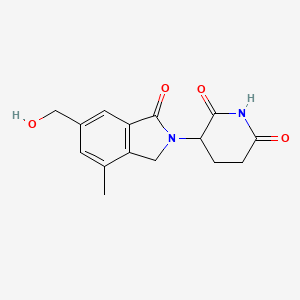
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B14774106.png)

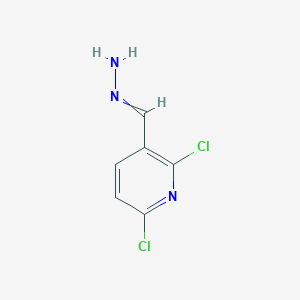
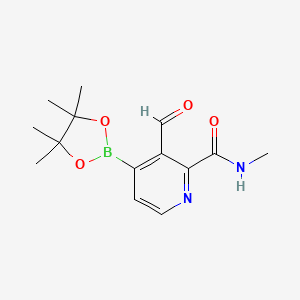


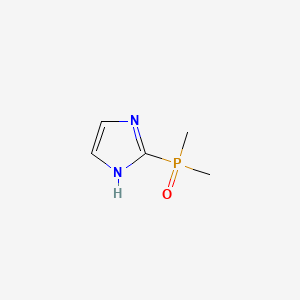
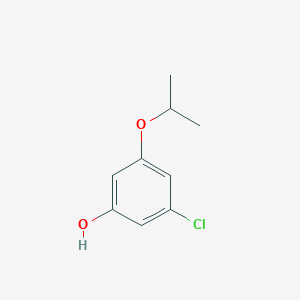
![2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide](/img/structure/B14774157.png)
